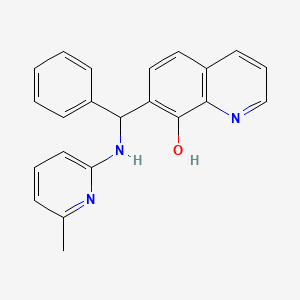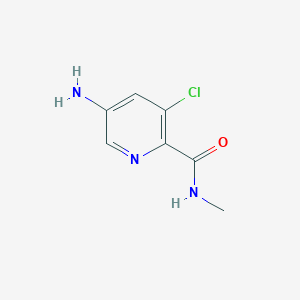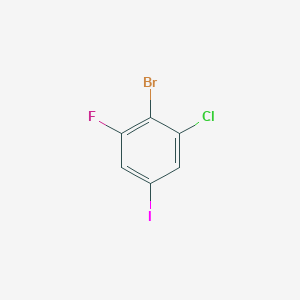![molecular formula C10H15F2NO B13912700 [(6S,8S)-1',1'-difluorospiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,2'-cyclopropane]-8-yl]methanol](/img/structure/B13912700.png)
[(6S,8S)-1',1'-difluorospiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,2'-cyclopropane]-8-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(6S,8S)-1’,1’-difluorospiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,2’-cyclopropane]-8-yl]methanol is a complex organic compound characterized by its unique spirocyclic structure. This compound features a spiro junction between a pyrrolizine and a cyclopropane ring, with two fluorine atoms and a methanol group attached. The presence of fluorine atoms often imparts significant biological activity and stability to the compound, making it of interest in various scientific fields.
Métodos De Preparación
The synthesis of [(6S,8S)-1’,1’-difluorospiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,2’-cyclopropane]-8-yl]methanol typically involves multiple steps, starting from readily available precursors. The synthetic route may include:
Formation of the pyrrolizine ring: This can be achieved through cyclization reactions involving appropriate amine and aldehyde or ketone precursors.
Introduction of the spiro junction: This step involves the formation of the cyclopropane ring, often through cyclopropanation reactions using diazo compounds or other cyclopropane-forming reagents.
Methanol group addition:
Industrial production methods would likely optimize these steps for scalability, yield, and cost-effectiveness, potentially involving continuous flow chemistry or other advanced techniques.
Análisis De Reacciones Químicas
[(6S,8S)-1’,1’-difluorospiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,2’-cyclopropane]-8-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form aldehyde or carboxylic acid derivatives using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form different derivatives, such as reducing the pyrrolizine ring to a more saturated form using hydrogenation catalysts.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Addition: The compound can participate in addition reactions, such as Michael addition, where nucleophiles add to the double bonds in the pyrrolizine ring.
Aplicaciones Científicas De Investigación
[(6S,8S)-1’,1’-difluorospiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,2’-cyclopropane]-8-yl]methanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound’s fluorinated structure may exhibit significant biological activity, making it a candidate for studying enzyme interactions, receptor binding, and other biochemical processes.
Medicine: Due to its potential biological activity, the compound could be explored for its therapeutic properties, such as antiviral, antibacterial, or anticancer activities.
Industry: The compound’s stability and reactivity make it useful in material science, such as developing new polymers or coatings with specific properties.
Mecanismo De Acción
The mechanism of action of [(6S,8S)-1’,1’-difluorospiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,2’-cyclopropane]-8-yl]methanol involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms can enhance binding affinity and selectivity by forming strong hydrogen bonds or electrostatic interactions. The spirocyclic structure may provide rigidity, allowing the compound to fit precisely into binding sites. The methanol group can participate in hydrogen bonding, further stabilizing the interaction with the target.
Comparación Con Compuestos Similares
[(6S,8S)-1’,1’-difluorospiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,2’-cyclopropane]-8-yl]methanol can be compared with other spirocyclic compounds and fluorinated molecules:
Spirocyclic compounds: These compounds, such as spirooxindoles and spirotetrahydroquinolines, also feature a spiro junction but differ in their ring systems and functional groups.
Fluorinated compounds: Compounds like fluoroquinolones and fluorinated steroids share the presence of fluorine atoms, which impart similar stability and biological activity but differ in their core structures and applications.
The uniqueness of [(6S,8S)-1’,1’-difluorospiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,2’-cyclopropane]-8-yl]methanol lies in its specific combination of a spirocyclic structure, fluorine atoms, and a methanol group, which together confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H15F2NO |
|---|---|
Peso molecular |
203.23 g/mol |
Nombre IUPAC |
[(6S,8S)-1',1'-difluorospiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,2'-cyclopropane]-8-yl]methanol |
InChI |
InChI=1S/C10H15F2NO/c11-10(12)5-8(10)4-9(7-14)2-1-3-13(9)6-8/h14H,1-7H2/t8-,9-/m0/s1 |
Clave InChI |
RNLFQMJKSXNFAL-IUCAKERBSA-N |
SMILES isomérico |
C1C[C@]2(C[C@]3(CC3(F)F)CN2C1)CO |
SMILES canónico |
C1CC2(CC3(CC3(F)F)CN2C1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


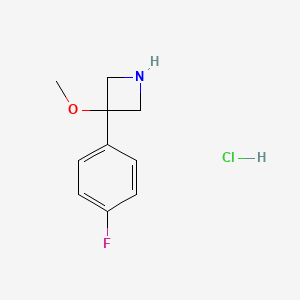
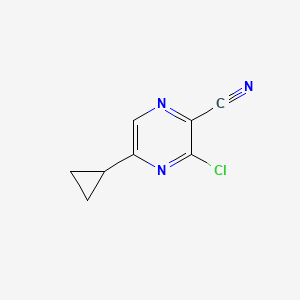
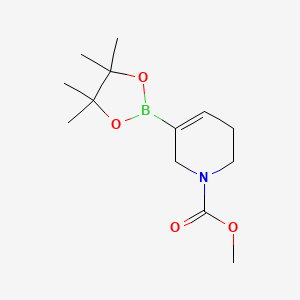
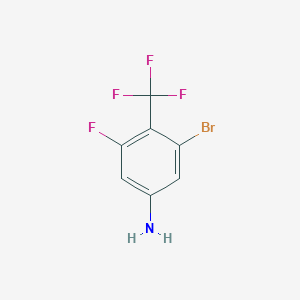
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-amine;dihydrochloride](/img/structure/B13912659.png)
![6-[2-[3-[1-(5-Carboxypentyl)-3,3-dimethylindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindol-1-yl]hexanoic acid;bromide](/img/structure/B13912665.png)
![methyl 2-[(1R)-6-hydroxyindan-1-yl]acetate](/img/structure/B13912669.png)
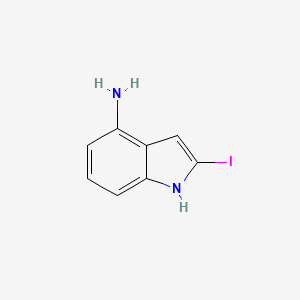
![Ethyl 8-vinyl-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B13912675.png)
![{2-[2-Chloro-5-(methylamino)pyridin-4-yl]phenyl}methanol](/img/structure/B13912680.png)
![N-[2-(1-methylimidazol-2-yl)sulfanylethyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B13912687.png)
